8-Nitro-2H,4H-1,3-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-2H,4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7NO4. It is a derivative of benzodioxane, characterized by the presence of a nitro group at the 8th position of the benzodioxane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-2H,4H-1,3-benzodioxine typically involves the nitration of 2H,4H-1,3-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
8-Nitro-2H,4H-1,3-benzodioxine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 8-Amino-2H,4H-1,3-benzodioxine.
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Nitro-2H,4H-1,3-benzodioxine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential antibacterial and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of 8-Nitro-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: A parent compound without the nitro group, used in various pharmaceutical applications.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Another nitro-substituted benzodioxane derivative with distinct chemical properties and applications.
Uniqueness
8-Nitro-2H,4H-1,3-benzodioxine is unique due to the specific positioning of the nitro group, which imparts distinct reactivity and biological activity compared to other benzodioxane derivatives. This uniqueness makes it a valuable compound for targeted research and development in medicinal and materials chemistry .
Eigenschaften
CAS-Nummer |
57356-29-3 |
---|---|
Molekularformel |
C8H7NO4 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
8-nitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H7NO4/c10-9(11)7-3-1-2-6-4-12-5-13-8(6)7/h1-3H,4-5H2 |
InChI-Schlüssel |
MOUPPPYWNDVZAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)[N+](=O)[O-])OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.